molecular formula C25H23N3O3S B11070917 3'-[2-(methylsulfanyl)ethyl]-5'-phenyl-1-(prop-2-yn-1-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

3'-[2-(methylsulfanyl)ethyl]-5'-phenyl-1-(prop-2-yn-1-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B11070917
M. Wt: 445.5 g/mol
InChI Key: NIBUEQGREKBPNM-UHFFFAOYSA-N
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Description

3’-[2-(METHYLTHIO)ETHYL]-5’-PHENYL-1-PROP-2-YN-1-YL-3A’,6A’-DIHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’(1H,3’H,5’H)-TRIONE is a complex organic compound featuring a spiro structure that integrates indole and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multicomponent reactions (MCRs) that allow for the efficient construction of its complex structure. One common approach is the three-component reaction involving indole derivatives, aldehydes, and amines under acidic conditions . The reaction is often catalyzed by p-toluenesulfonic acid in solvents like acetonitrile .

Industrial Production Methods

Industrial production of such complex molecules often employs automated flow reactors to ensure precise control over reaction conditions and scalability. The use of continuous flow chemistry allows for the rapid and efficient synthesis of the compound with high yields and purity .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole and pyrrole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole and pyrrole moieties can bind to active sites, inhibiting the function of the target molecules. This interaction can disrupt biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3’-[2-(METHYLTHIO)ETHYL]-5’-PHENYL-1-PROP-2-YN-1-YL-3A’,6A’-DIHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’(1H,3’H,5’H)-TRIONE apart is its unique combination of indole and pyrrole moieties within a spiro structure. This configuration provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H23N3O3S

Molecular Weight

445.5 g/mol

IUPAC Name

1-(2-methylsulfanylethyl)-5-phenyl-1'-prop-2-ynylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

InChI

InChI=1S/C25H23N3O3S/c1-3-14-27-19-12-8-7-11-17(19)25(24(27)31)21-20(18(26-25)13-15-32-2)22(29)28(23(21)30)16-9-5-4-6-10-16/h1,4-12,18,20-21,26H,13-15H2,2H3

InChI Key

NIBUEQGREKBPNM-UHFFFAOYSA-N

Canonical SMILES

CSCCC1C2C(C(=O)N(C2=O)C3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC#C

Origin of Product

United States

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